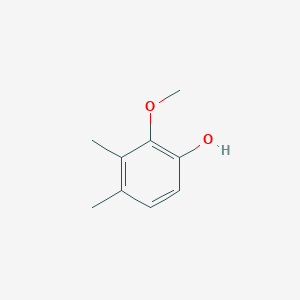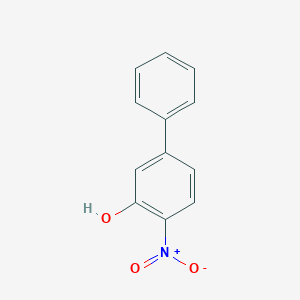![molecular formula C10H14O4 B096069 2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate CAS No. 18360-63-9](/img/structure/B96069.png)
2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as geranyl crotonate and is classified as an ester.
Wirkmechanismus
The mechanism of action of geranyl crotonate is not well understood. However, it is believed that the compound acts by inhibiting certain enzymes in the body, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Geranyl crotonate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. It has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using geranyl crotonate in lab experiments is that it is readily available and easy to synthesize. It also has a high yield and can be easily purified. However, one of the limitations of using this compound is that its mechanism of action is not well understood, making it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on geranyl crotonate. One potential direction is to further study its anti-inflammatory and antioxidant properties and its potential use as a therapeutic agent for various diseases. Another direction is to study its antimicrobial properties and its potential use in the development of new antibiotics. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
Geranyl crotonate can be synthesized through the reaction between geraniol and crotonic acid. The reaction is catalyzed by acid and requires a temperature of around 100°C. The yield of the reaction is typically high, and the product can be easily purified through distillation.
Wissenschaftliche Forschungsanwendungen
Geranyl crotonate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic synthesis, where it is used as a reagent for various reactions. It has also been used as a flavoring agent and fragrance in the food and cosmetic industries.
Eigenschaften
CAS-Nummer |
18360-63-9 |
|---|---|
Produktname |
2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate |
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-[(E)-but-2-enoyl]oxyethyl (E)-but-2-enoate |
InChI |
InChI=1S/C10H14O4/c1-3-5-9(11)13-7-8-14-10(12)6-4-2/h3-6H,7-8H2,1-2H3/b5-3+,6-4+ |
InChI-Schlüssel |
APJRQJNSYFWQJD-GGWOSOGESA-N |
Isomerische SMILES |
C/C=C/C(=O)OCCOC(=O)/C=C/C |
SMILES |
CC=CC(=O)OCCOC(=O)C=CC |
Kanonische SMILES |
CC=CC(=O)OCCOC(=O)C=CC |
Andere CAS-Nummern |
18360-63-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)
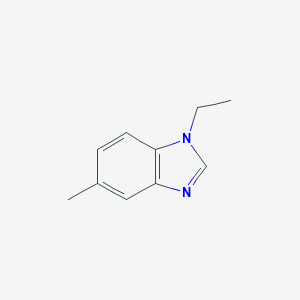
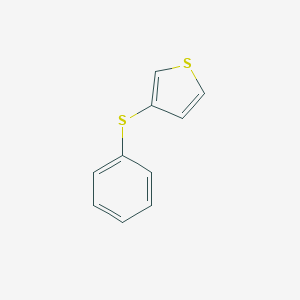
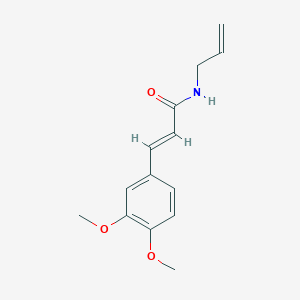
![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)
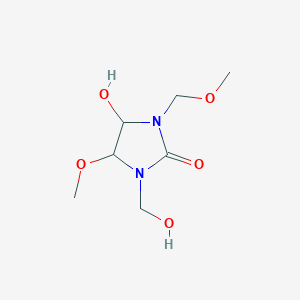
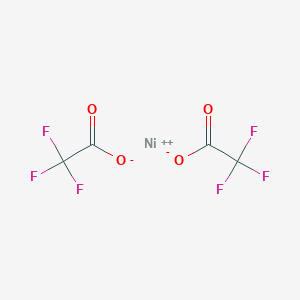
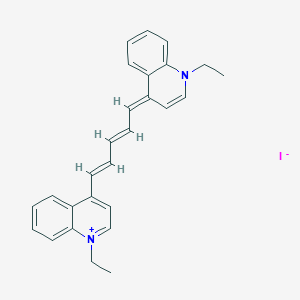
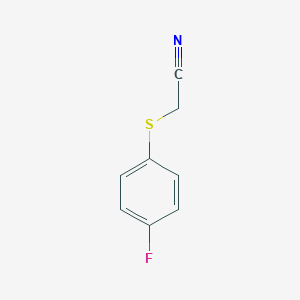
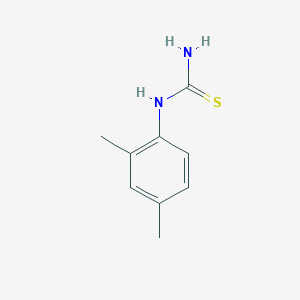
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
